

In-Depth Technical Guide: 3-Bromo-2-(difluoromethoxy)pyridine

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Compound of Interest

Compound Name:	3-Bromo-2-(difluoromethoxy)pyridine
Cat. No.:	B567009

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides comprehensive technical information on **3-Bromo-2-(difluoromethoxy)pyridine**, a key intermediate in modern medicinal chemistry. The document details its physicochemical properties, outlines a detailed experimental protocol for the synthesis of a structurally related compound, and illustrates its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural features, including the reactive bromine atom and the difluoromethoxy group, make it a versatile synthon. The difluoromethoxy moiety is of particular interest as it can enhance metabolic stability and modulate the physicochemical properties of parent molecules.

Table 1: Physicochemical Data for **3-Bromo-2-(difluoromethoxy)pyridine**

Property	Value
Molecular Formula	C ₆ H ₄ BrF ₂ NO
Molecular Weight	224.00 g/mol
CAS Number	1214345-30-8
Appearance	Typically a colorless to pale yellow liquid or solid
Purity	≥97%

Synthesis Protocol

While a specific, published, step-by-step protocol for **3-Bromo-2-(difluoromethoxy)pyridine** is not readily available in the searched literature, the synthesis of a closely related isomer, 2-Bromo-6-(difluoromethoxy)pyridine, provides a robust template. The following is a detailed experimental protocol adapted from analogous syntheses of substituted bromopyridines. This multi-step process involves bromination, oxidation, and subsequent functional group manipulations.

Experimental Protocol: Synthesis of a Bromo-(difluoromethoxy)pyridine Derivative

This protocol is based on the synthesis of 2-bromo-6-(difluoromethoxy)pyridine and serves as a representative example.

Step 1: Bromination of 2-Amino-6-methylpyridine

- In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.
- While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.
- After complete dissolution, cool the mixture in an ice bath to between -15°C and -10°C.
- Slowly add 6.7-7.0 mL of Br₂ over a period of 30 minutes.
- Continue the reaction for 1.5 hours and then add 12-13 mL of a 0.123 mol/L NaNO₂ solution.
- After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.

- Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.
- Once the addition is complete, raise the temperature to 20-30°C, allow the layers to separate, and extract the aqueous phase with dichloromethane.
- Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation to obtain 2-bromo-6-methylpyridine.

Step 2: Oxidation to 6-Bromopyridine-2-carboxylic acid

- In a 200 mL four-necked flask, add 3.4-3.5 g of the prepared 2-bromo-6-methylpyridine and 60-65 mL of deionized water.
- Heat the mixture to 80°C and add a total of 15-16 g of potassium permanganate in three portions.
- After reacting for 2-3 hours, cool the mixture to 20-30°C, filter, and wash the solid with deionized water 3-5 times.
- Combine the filtrate and washings, adjust the pH to 2-3 using 36% hydrochloric acid, and collect the precipitated white solid.
- Wash the solid with deionized water until the pH is 7.0.
- Dry the product in a 60-80°C oven for 6-8 hours to obtain 6-bromopyridine-2-carboxylic acid.

Step 3: Formation of 6-Bromopyridine-2-carboxamide

- In a 200 mL four-necked flask fitted with a reflux condenser and an alkali liquid absorption device, and under a nitrogen atmosphere, add 2.01-2.05 g of 6-bromo-2-pyridinecarboxylic acid and 8-10 mL of SOCl_2 .
- Add 3-4 drops of dimethylformamide and allow the reaction to proceed for 1-2 hours.
- After the reaction, remove the solvent by vacuum distillation and dry the product under vacuum for 6-8 hours to obtain 6-bromopyridine-2-carboxamide.

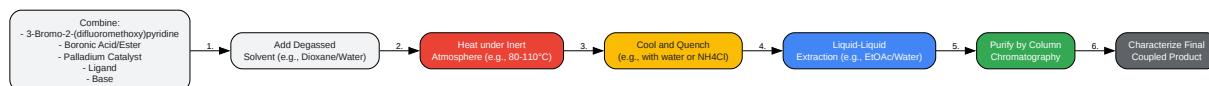
Step 4: Final Difluoromethylation (Illustrative) Note: The introduction of the difluoromethoxy group is a specialized reaction. A general procedure would involve reacting the corresponding hydroxypyridine with a difluoromethylating agent under basic conditions. The following is an illustrative final step.

- In a 250 mL three-necked flask, add 100-110 mL of dimethylformamide.
- Sequentially add the precursor bromopyridine amide, a suitable difluoromethylating agent, and a copper catalyst.
- Heat the mixture to 125-130°C and stir vigorously for 3-4 hours.
- After the reaction, cool the mixture to 20-30°C and add 100-110 mL of deionized water.
- Adjust the pH to 3-4 using 15% hydrochloric acid and stir for 10-15 minutes.
- Filter the mixture and collect the filter cake.
- Dry the filter cake in a 60-80°C oven for 6-8 hours to obtain the final product.

Application in Suzuki-Miyaura Cross-Coupling

Bromo-pyridine derivatives are invaluable substrates in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom on the pyridine ring of **3-Bromo-2-(difluoromethoxy)pyridine** serves as an excellent leaving group, allowing for the coupling with a wide range of boronic acids or esters to generate more complex, functionalized molecules.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a bromo-pyridine substrate.



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Caption: Suzuki Coupling Experimental Workflow.

This workflow highlights the key stages in the palladium-catalyzed coupling of **3-Bromo-2-(difluoromethoxy)pyridine** with an organoboron reagent, a common strategy in the synthesis of pharmaceutical intermediates.

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